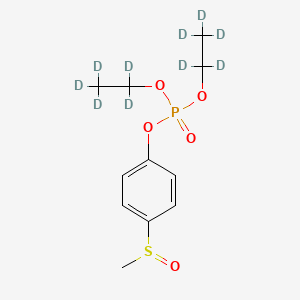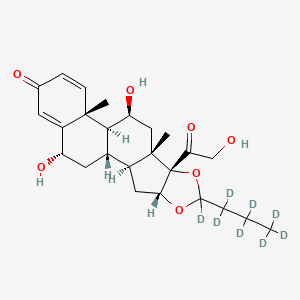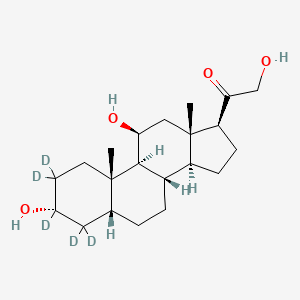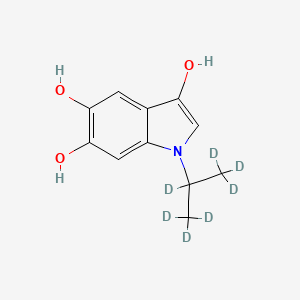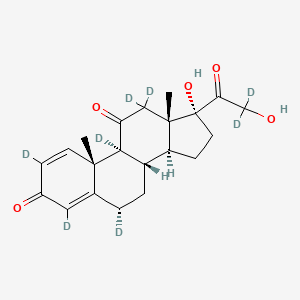
Prednisone-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prednisone-d8, also known as deuterium-labeled prednisone, is a synthetic corticosteroid. It is structurally similar to prednisone but contains deuterium atoms instead of hydrogen. This modification makes it a valuable tool in pharmacokinetic studies and drug metabolism research due to its stability and traceability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of prednisone-d8 involves the incorporation of deuterium into the prednisone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in prednisone with deuterium using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis of prednisone can introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process includes:
Catalytic Exchange: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange reaction.
Purification: Post-reaction purification steps, including chromatography, to isolate and purify this compound.
化学反応の分析
Types of Reactions: Prednisone-d8 undergoes various chemical reactions similar to prednisone, including:
Oxidation: this compound can be oxidized to form prednisolone-d8.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Deuterated solvents such as deuterated chloroform (CDCl3) and deuterated methanol (CD3OD).
Major Products:
Prednisolone-d8: Formed through oxidation.
Alcohol Derivatives: Formed through reduction reactions.
科学的研究の応用
Prednisone-d8 is extensively used in scientific research due to its unique properties:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of prednisone in the body.
Drug Metabolism Research: Helps in understanding the metabolic stability and biotransformation of corticosteroids.
Biological Studies: Used in studies related to immunosuppression and anti-inflammatory effects.
Industrial Applications: Employed in the development of new corticosteroid drugs and formulations.
作用機序
Prednisone-d8 exerts its effects through mechanisms similar to prednisone:
Glucocorticoid Receptor Binding: this compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex.
Gene Regulation: The complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of target genes.
Anti-inflammatory and Immunosuppressive Effects: These actions result in the suppression of inflammatory responses and modulation of immune function.
類似化合物との比較
Prednisolone-d8: A deuterium-labeled version of prednisolone, another corticosteroid.
Hydrocortisone-d8: Deuterium-labeled hydrocortisone, used for similar research purposes.
Uniqueness of Prednisone-d8:
Stability: The incorporation of deuterium enhances the stability of this compound, making it more resistant to metabolic degradation.
Traceability: Deuterium labeling allows for precise tracking in pharmacokinetic and metabolic studies, providing detailed insights into drug behavior.
特性
分子式 |
C21H26O5 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
(6S,8S,9S,10R,13S,14S,17R)-2,4,6,9,12,12-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D,5D,9D,10D2,11D2,18D/t3-,14-,15-,18+,19-,20-,21- |
InChIキー |
XOFYZVNMUHMLCC-VBMKQEIHSA-N |
異性体SMILES |
[H][C@@]1(C[C@H]2[C@@H]3CC[C@@]([C@]3(C(C(=O)[C@@]2([C@@]4(C1=C(C(=O)C(=C4)[2H])[2H])C)[2H])([2H])[2H])C)(C(=O)C([2H])([2H])O)O)[2H] |
正規SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


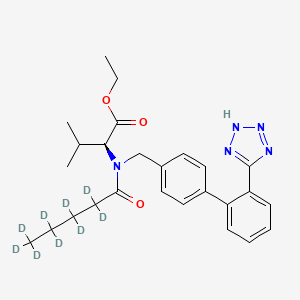
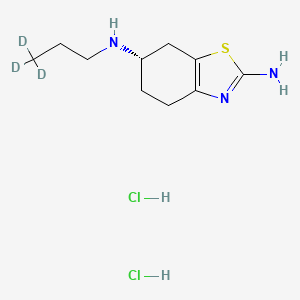

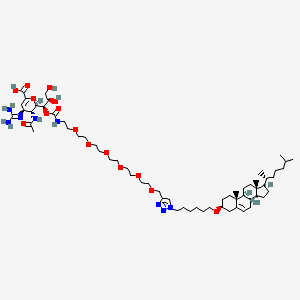
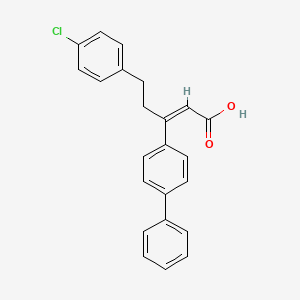
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)


